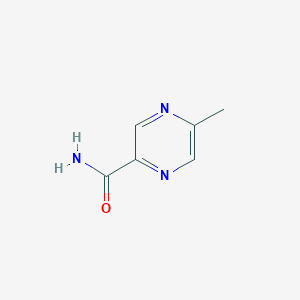

5-Methylpyrazine-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBQCUZBVHFPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374999 | |

| Record name | 5-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-57-3 | |

| Record name | 5-Methyl-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5521-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 5-Methylpyrazine-2-carboxamide from 5-Methylpyrazine-2-carboxylic Acid

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Introduction

5-Methylpyrazine-2-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The amide counterpart, 5-methylpyrazine-2-carboxamide, is a significant scaffold in medicinal chemistry, notably explored in the development of anti-tubercular agents.[3] This guide provides a comprehensive technical overview of the synthetic conversion of 5-methylpyrazine-2-carboxylic acid to this compound, focusing on robust methodologies, mechanistic insights, and practical considerations for laboratory and scale-up applications.

The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to a non-reactive ammonium carboxylate salt.[4][5] Therefore, the synthesis necessitates the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group, facilitating nucleophilic attack by ammonia. This guide will detail two primary, industry-standard pathways for this transformation: the formation of an acyl chloride intermediate using thionyl chloride and the use of modern peptide coupling agents.

PART 1: Strategic Considerations in Synthetic Route Selection

Choosing the appropriate synthetic strategy depends on factors such as scale, cost, substrate sensitivity, and desired purity. Below is a comparative analysis of the two main approaches.

| Parameter | Method 1: Thionyl Chloride (Acyl Chloride Route) | Method 2: Coupling Agents (e.g., EDC, T3P) |

| Reagent Cost | Generally lower cost, suitable for large-scale synthesis. | Higher cost, often used for smaller scale or high-value products. |

| Reaction Conditions | Can require heating (reflux); generates corrosive HCl gas.[6] | Typically milder, often performed at room temperature.[7] |

| Safety & Handling | Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[8][9][10][11] Requires stringent safety protocols. | Reagents like EDC and T3P are generally less hazardous and easier to handle, though still require care.[12] |

| Byproducts | Gaseous SO₂ and HCl, which must be scrubbed. | Soluble byproducts (e.g., urea derivatives) that are removed during workup.[7][13] |

| Substrate Scope | Robust and widely applicable but can be harsh for sensitive functional groups. | Milder conditions are more suitable for complex molecules with acid-sensitive groups.[14][15] |

| Yield | Often provides high to excellent yields.[14] | Generally provides good to excellent yields.[7][12] |

PART 2: Method 1 - The Acyl Chloride Pathway via Thionyl Chloride

This classic and cost-effective method proceeds in two distinct stages: the activation of the carboxylic acid to an acyl chloride, followed by amidation with an ammonia source.

Stage 1: Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂), often in an inert solvent like toluene or dichloromethane (DCM), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The reaction converts the hydroxyl group into a highly reactive acyl chloride.

Stage 2: Amidation

The crude or purified acyl chloride is then carefully reacted with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas dissolved in a suitable solvent, to yield the final primary amide.

Detailed Experimental Protocol

Materials and Reagents:

-

5-Methylpyrazine-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)

-

Concentrated Ammonium Hydroxide (NH₄OH) (excess, ~5.0 eq)

-

Ice, deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and recrystallization (e.g., Ethyl Acetate, Hexanes)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution to trap HCl and SO₂), add 5-methylpyrazine-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene or DCM to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst and Reagent Addition: Add a catalytic amount of DMF. Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature. Caution: The reaction is exothermic and releases HCl gas.

-

Acyl Chloride Formation: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or disappearance of starting material). The solution should become clear.

-

Solvent Removal: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). This yields the crude 5-methylpyrazine-2-carbonyl chloride.

-

Amidation: Cool a separate flask containing concentrated ammonium hydroxide (5.0 eq) in an ice bath. Slowly and carefully add the crude acyl chloride (dissolved in a small amount of anhydrous solvent like THF or DCM) to the cold ammonium hydroxide solution with vigorous stirring. Caution: This reaction is highly exothermic.

-

Product Precipitation: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours. The product, this compound, will often precipitate as a solid.

-

Workup: Filter the solid product and wash it with cold water. If no solid precipitates, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.[16]

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a well-established nucleophilic acyl substitution reaction.[4][6]

-

The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[17]

-

A chloride ion is eliminated, forming a chlorosulfite intermediate. This key step converts the poor leaving group (-OH) into a much better leaving group.[4][17]

-

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.

-

The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which fragments into stable gaseous byproducts: sulfur dioxide (SO₂) and a chloride ion.[17]

This process is entropically favored due to the formation of gaseous SO₂ and HCl (from the initial proton loss).[17]

Caption: Workflow for the Acyl Chloride Route.

PART 3: Method 2 - Amide Bond Formation via Coupling Agents

Modern coupling agents offer a milder alternative for amide synthesis, avoiding harsh reagents and conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Propylphosphonic Anhydride (T3P) are common choices.[7][12] This section focuses on the EDC/HOBt system, a widely used combination in pharmaceutical synthesis.[15]

EDC/HOBt Coupling

EDC is a water-soluble carbodiimide that activates the carboxylic acid.[13][18] 1-Hydroxybenzotriazole (HOBt) is often added as an auxiliary nucleophile to suppress side reactions and minimize potential racemization if chiral centers are present.[13][19]

Detailed Experimental Protocol

Materials and Reagents:

-

5-Methylpyrazine-2-carboxylic acid (1.0 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

-

HOBt (1-Hydroxybenzotriazole) (1.2 eq)

-

Ammonium chloride (NH₄Cl) (1.1 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

-

Anhydrous solvent, e.g., DMF or DCM

-

Standard workup reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methylpyrazine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.1 eq) in anhydrous DMF.[18]

-

Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.

-

Reagent Addition: Add EDC·HCl (1.2 eq) to the mixture in one portion. Then, add DIPEA (2.5 eq) dropwise.[18]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Quenching: Quench the reaction by adding water.

-

Extraction: Dilute the mixture with ethyl acetate and wash successively with 1M HCl (to remove base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. The water-soluble EDC and its urea byproduct are largely removed during these aqueous washes.[13][18]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the final product.

Mechanistic Rationale of EDC/HOBt Coupling

-

Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[18]

-

HOBt Interception: This unstable intermediate is intercepted by the nucleophilic HOBt to form a more stable HOBt-ester. This step is crucial for preventing side reactions.[18]

-

Amidation: The amine (ammonia, generated in situ from ammonium chloride and base) performs a nucleophilic attack on the carbonyl carbon of the activated HOBt-ester, forming the desired amide bond and regenerating HOBt.[18]

Caption: Mechanism of EDC/HOBt-mediated amidation.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a fundamental transformation that can be achieved efficiently through several reliable methods. The choice between the robust, economical thionyl chloride route and the milder, more versatile coupling agent approach depends on the specific requirements of the project. For large-scale, cost-sensitive production, the acyl chloride pathway remains a viable option, provided that appropriate safety and environmental controls are in place. For high-value applications, complex substrates, or when milder conditions are paramount, methods utilizing coupling agents like EDC/HOBt offer superior control and ease of handling. Both pathways, when executed with care, provide reliable access to this important pharmaceutical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Methylpyrazine-2-Carboxylic Acid: Properties, Uses, Safety & Supplier Information | High-Purity CAS 5521-55-1 China Manufacturer [pipzine-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

- 12. rjpbcs.com [rjpbcs.com]

- 13. peptide.com [peptide.com]

- 14. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyrazine-2-carboxamide

Introduction: The Significance of 5-Methylpyrazine-2-carboxamide in Pharmaceutical Research

This compound, a substituted pyrazine derivative, is a molecule of significant interest within the pharmaceutical and life sciences sectors. The pyrazine carboxamide scaffold is a well-established pharmacophore, forming the core of several clinically important drugs. Derivatives of this class have demonstrated a wide spectrum of biological activities, including antimicrobial and antitubercular properties.[1][2][3] The physicochemical properties of this compound are paramount as they dictate its behavior in biological systems, influence its formulation into effective drug products, and guide its synthesis and purification. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into their implications for drug development.

Core Physicochemical Profile

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of successful drug development. These parameters influence everything from solubility and absorption to stability and manufacturability. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₇N₃O | [4] |

| Molar Mass | 137.14 g/mol | [4] |

| CAS Number | 5521-57-3 | |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 167-169 °C; Note: A conflicting value of 212 °C has also been reported, which may indicate the existence of polymorphs or impurities. | [4][5] |

| Solubility | Moderate solubility in water. | [4] |

| pKa (Predicted) | 14.12 ± 0.50 | |

| Stability | Stable under standard ambient conditions. | [4] |

A Note on Melting Point Discrepancy: The observed variation in the reported melting point warrants further investigation into the potential for polymorphism. Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points.[6][7][8][9][10]

Experimental Determination of Physicochemical Properties

The following section details robust, field-proven methodologies for the experimental characterization of this compound. The rationale behind each experimental choice is provided to offer a deeper understanding of the scientific principles at play.

Melting Point Determination via USP <741> Capillary Method

Rationale: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad range can suggest the presence of impurities or multiple crystalline forms. The United States Pharmacopeia (USP) <741> method is a standardized and widely accepted protocol for this determination.[11][12][13][14][15]

Experimental Protocol:

-

Sample Preparation: Finely powder the this compound sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point.

-

Data Acquisition: Reduce the heating rate to 1°C per minute. Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten. This range is the melting point.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. This is a crucial parameter in drug development as it influences a compound's solubility, absorption, and interaction with biological targets at different pH values. Potentiometric titration is a highly accurate method for determining pKa.[16][17][18][19][20]

Experimental Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system. The ionic strength should be kept constant using a background electrolyte like 0.15 M KCl.[16]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by analyzing the first derivative of the titration curve to find the inflection point.[18]

Equilibrium Solubility Determination

Rationale: Solubility is a key determinant of a drug's bioavailability. The equilibrium solubility represents the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure. The shake-flask method is a common and reliable technique for determining equilibrium solubility.[21][22][23][24][25]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the clear supernatant for the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, confirming its identity and providing information about its structure and electronic properties.

Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The KBr pellet method is a common technique for analyzing solid samples.[26][27][28][29][30]

Experimental Protocol:

-

Sample Preparation: Mix a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogeneous powder.

-

Pellet Formation: Place the powder in a pellet die and apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Rationale: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques for structural elucidation.[31][32][33][34]

Experimental Protocol:

-

Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[33] Ensure the sample is fully dissolved.

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. It is also a valuable tool for quantitative analysis.[35][36][37][38]

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.

-

Analysis: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer, with the pure solvent as a blank.

Hygroscopicity and Polymorphism Assessment

Rationale: The tendency of a solid to take up moisture from the atmosphere (hygroscopicity) can significantly impact its stability, flowability, and formulation.[][40][41][42][43] The existence of multiple crystalline forms (polymorphism) can affect a drug's solubility, bioavailability, and stability.[6][7][8][9][10]

Hygroscopicity Testing (Gravimetric Sorption Analysis):

-

Sample Preparation: Place a small, accurately weighed sample of this compound in the sample pan of a gravimetric sorption analyzer.

-

Analysis: Expose the sample to a range of controlled humidity levels at a constant temperature and monitor the change in mass over time.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate a moisture sorption isotherm.

Polymorphism Screening (X-Ray Powder Diffraction - XRPD):

-

Sample Preparation: Prepare a finely powdered sample of this compound.

-

Analysis: Analyze the sample using an X-ray powder diffractometer. The resulting diffraction pattern is a unique fingerprint of the crystalline form.

-

Interpretation: Compare the obtained diffractogram with those of known polymorphs or use it to identify new crystalline forms.

Conclusion: A Foundation for Rational Drug Development

The physicochemical properties of this compound are integral to its potential as a pharmaceutical agent. This guide has provided a detailed overview of its key characteristics and the robust experimental methodologies required for their accurate determination. A thorough understanding of these properties, from melting point and solubility to spectral characteristics and solid-state behavior, provides the essential foundation for researchers and drug development professionals to advance this and similar molecules from the laboratory to clinical applications. The application of these principles ensures the development of safe, effective, and stable pharmaceutical products.

References

- 1. jocpr.com [jocpr.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 4. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]

- 5. 5-METHYL-PYRAZINE-2-CARBOXAMIDE ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. criver.com [criver.com]

- 8. rigaku.com [rigaku.com]

- 9. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 10. Polymorph screening [crysforma.com]

- 11. scribd.com [scribd.com]

- 12. thinksrs.com [thinksrs.com]

- 13. uspbpep.com [uspbpep.com]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. m.youtube.com [m.youtube.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Estimation of uncertainty in pKa values determined by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. pharmatutor.org [pharmatutor.org]

- 24. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 25. who.int [who.int]

- 26. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 27. shimadzu.com [shimadzu.com]

- 28. scienceijsar.com [scienceijsar.com]

- 29. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 30. pelletpressdiesets.com [pelletpressdiesets.com]

- 31. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]

- 32. organomation.com [organomation.com]

- 33. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 34. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 35. longdom.org [longdom.org]

- 36. researchgate.net [researchgate.net]

- 37. scribd.com [scribd.com]

- 38. eu-opensci.org [eu-opensci.org]

- 40. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 41. alfachemic.com [alfachemic.com]

- 42. asiapharmaceutics.info [asiapharmaceutics.info]

- 43. pharmainfo.in [pharmainfo.in]

5-Methylpyrazine-2-carboxamide CAS number and supplier

An In-Depth Technical Guide to 5-Methylpyrazine-2-carboxamide for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic compound for professionals in drug discovery and chemical research. We will explore its fundamental properties, synthesis, analytical validation, and commercial availability, offering expert insights into its application.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[1] This core structure is a common scaffold in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1] The compound's formal IUPAC name is this compound, and its unique Chemical Abstracts Service (CAS) number is 5521-57-3 .[2][3][4][5]

Key physicochemical data are summarized below for quick reference. Proper storage involves keeping the compound in a dark, dry, and well-sealed container at room temperature to prevent degradation.[2]

| Property | Value | Source |

| CAS Number | 5521-57-3 | [2][4][5] |

| Molecular Formula | C₆H₇N₃O | [2][5] |

| IUPAC Name | 5-methyl-2-pyrazinecarboxamide | [2] |

| Molecular Weight | 137.14 g/mol | N/A |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Room temperature, sealed, dry, dark place | [2] |

| InChI Key | OYBQCUZBVHFPBU-UHFFFAOYSA-N | [2] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the amidation of its precursor, 5-Methylpyrazine-2-carboxylic acid (CAS: 5521-55-1). This transformation is a staple in organic synthesis and involves the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent.

Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol describes a reliable method for preparing the target amide from the corresponding carboxylic acid. The choice of thionyl chloride (SOCl₂) as the activating agent is based on its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.

Step 1: Activation of Carboxylic Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Methylpyrazine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Heat the reaction mixture to reflux (approx. 76°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Rationale: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride. Refluxing ensures the reaction goes to completion.

-

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-methylpyrazine-2-carbonyl chloride is typically used directly in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude acyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise while stirring vigorously. Maintain the temperature below 10°C.

-

Rationale: The reaction is highly exothermic. Low-temperature addition controls the reaction rate and minimizes side reactions. The lone pair on the nitrogen of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water. If DCM was used, separate the organic layer. If THF was used, extract the product into a solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Protocol: Purity Analysis by Reverse-Phase HPLC

This method provides a robust baseline for analyzing the final product.

-

System Preparation:

-

Column: C18, 5 µm, 4.6 x 150 mm.[6]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of ~0.1 mg/mL using the same solvent mixture.

-

-

Chromatographic Run:

-

Inject 10 µL of the sample.

-

Run a gradient elution as described in the table below.

-

Rationale: A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated from the main product peak.

-

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Applications in Drug Development and Medicinal Chemistry

Pyrazine-containing compounds are prevalent in pharmaceuticals due to their metabolic stability and ability to act as bioisosteres for other aromatic systems. The precursor, 5-Methylpyrazine-2-carboxylic acid, is a vital intermediate in the synthesis of major drugs, including the antidiabetic agent Glipizide and the lipid-lowering drug Acipimox.[7]

This compound itself serves as a valuable scaffold for building more complex molecules. The carboxamide group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This makes it an attractive starting point for developing libraries of compounds to screen for various biological activities, such as anti-tubercular, anti-inflammatory, and anti-viral effects.[1][8][9] For instance, derivatives of 5-methylpyrazine-2-carbohydrazide have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis.[9]

Logical Relationship Diagram

Caption: Role of this compound in drug discovery.

Commercial Sourcing and Availability

This compound is commercially available from several chemical suppliers that specialize in research chemicals and building blocks for synthesis. When sourcing this compound, it is essential to verify the purity and request a Certificate of Analysis (CoA) to ensure it meets the requirements of your research.

| Supplier | Product Link | Notes |

| Sigma-Aldrich (via Ambeed) | --INVALID-LINK-- | Offers various quantities (e.g., 250 mg, 1 g, 5 g) with stated 98% purity.[2] |

| Oakwood Chemical | --INVALID-LINK-- | Lists the compound under catalog number 020121.[5] |

| Bouling Chemical Co., Ltd. | --INVALID-LINK-- | Manufacturer based in China, offering various packaging sizes.[10] |

| VEGSCI Inc. | --INVALID-LINK-- | A supplier of natural ingredients and chemical products.[11] |

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 5521-57-3 [sigmaaldrich.com]

- 3. 5-Methylpyrazine-2-carboxylic acid - (Pyrazines|Pyrazines):Koei Chemical Co., Ltd [koeichem.com]

- 4. 5-METHYL-PYRAZINE-2-CARBOXAMIDE CAS#: 5521-57-3 [amp.chemicalbook.com]

- 5. 5-Methyl-pyrazine-2-carboxamide [oakwoodchemical.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]

- 11. zh.veg-sci.com [zh.veg-sci.com]

A Technical Guide to the Biological Activity of 5-Methylpyrazine-2-carboxamide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazine carboxamide scaffold represents a cornerstone in modern medicinal chemistry, most notably exemplified by the first-line antituberculosis agent, Pyrazinamide (PZA). The strategic modification of this core structure, particularly through the introduction of a methyl group at the 5-position, has unlocked a new generation of derivatives with a broadened and, in some cases, enhanced spectrum of biological activity. This guide provides a comprehensive technical overview of 5-Methylpyrazine-2-carboxamide derivatives, synthesizing current research to offer field-proven insights for drug discovery and development professionals. We will dissect their synthesis, explore their primary antitubercular mechanism, and venture into their emerging roles as broad-spectrum antimicrobial and potential anticancer agents. This document is structured to explain not just the experimental outcomes but the causal logic behind the scientific methodologies, providing a self-validating framework for future research and application.

Section 1: The Pyrazine Carboxamide Scaffold: A Privileged Structure

The Significance of the Pyrazine Ring in Medicinal Chemistry

The pyrazine ring, a diazine heterocycle, is considered a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive core for drug development.

Pyrazinamide: The Progenitor and Its Antitubercular Legacy

Pyrazinamide (pyrazine-2-carboxamide) is a critical component of short-course tuberculosis chemotherapy.[1] Its importance lies in its sterilizing effect, particularly against semi-dormant Mycobacterium tuberculosis bacilli residing in acidic intracellular environments, such as within macrophages.[2] PZA is a prodrug, meaning it requires bioactivation within the bacterium to exert its effect.[3] This activation is a key step that has been a focal point for the development of next-generation derivatives.

The Rationale for 5-Methyl Substitution: A Structure-Activity Relationship (SAR) Perspective

The addition of a methyl group at the 5-position of the pyrazine ring is a deliberate chemical modification intended to modulate the molecule's physicochemical properties. This substitution can influence lipophilicity, electronic distribution, and steric profile, which in turn affects target binding, membrane permeability, and metabolic stability. Research has indicated that the 5-methyl substitution plays a distinct role in enhancing the antitubercular activity of certain derivatives compared to the unsubstituted parent compound.[4]

Section 2: Synthesis Strategies and Methodologies

Core Synthesis Pathway: From Carboxylic Acid to Bioactive Derivative

The synthesis of this compound derivatives is typically achieved through a robust and scalable multi-step process. The foundational logic is to activate the carboxylic acid group of the starting material, 5-methylpyrazine-2-carboxylic acid, to facilitate amide or hydrazide bond formation. A common and effective strategy involves converting the carboxylic acid into a more reactive intermediate, such as an ester or an acid chloride, which can then be coupled with a desired amine or hydrazine.[5][6]

Detailed Experimental Protocol: Synthesis of Substituted Phenylmethylidene-5-methylpyrazine-2-carbohydrazide

This protocol, adapted from established methodologies, outlines a reliable three-step synthesis for creating a library of diverse derivatives.[4][7]

Step 1: Esterification of 5-Methylpyrazine-2-carboxylic acid

-

Dissolve 5-Methylpyrazine-2-carboxylic acid (0.1 M) in an excess of methanol (2.0 M).

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Reflux the mixture for 24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure to yield 5-methylethylpyrazinoate.

Step 2: Formation of 5-Methylpyrazine-2-carbohydrazide

-

To the crude ester from Step 1, add hydrazine hydrate (3 M, 99-100%).

-

Reflux the mixture for 8 hours.

-

Concentrate the product under reduced pressure and cool.

-

Collect the resulting solid, wash with cold water, and recrystallize from 95% ethanol to yield pure 5-methylpyrazine-2-carbohydrazide.

Step 3: Condensation with Aromatic Aldehydes

-

Prepare a solution of the desired substituted aromatic aldehyde (0.05 M) in ethanol.

-

Add this solution to a solution of 5-methylpyrazine-2-carbohydrazide (0.05 M) in 10 mL of ethanol.

-

Reflux the mixture for 4 hours.

-

After cooling, filter the precipitate, dry it, and recrystallize from aqueous ethanol to obtain the final phenylmethylidene-5-methylpyrazine-2-carbohydrazide derivative.[4]

Workflow Visualization: Synthesis of this compound Derivatives

Caption: General synthetic workflow for producing 5-methylpyrazine-2-carbohydrazide derivatives.

Section 3: Antitubercular Activity: The Primary Frontier

Mechanism of Action: Inherited and Novel Pathways

The antitubercular activity of this compound derivatives is rooted in the mechanism established by pyrazinamide, but with potential for novel interactions.

-

Prodrug Activation: Like PZA, these derivatives are believed to function as prodrugs. They enter the M. tuberculosis bacillus and are hydrolyzed by a bacterial enzyme, pyrazinamidase (encoded by the pncA gene), into their active acidic form, pyrazinoic acid (POA) or its methyl-substituted analogue.[1][3] This conversion is pH-dependent and is most efficient in the acidic environment where the bacteria often reside.[8]

-

Inhibition of Fatty Acid Synthase I (FAS-I): The active POA moiety is a known inhibitor of the mycobacterial fatty acid synthase I (FAS-I) enzyme.[2][3] FAS-I is essential for the synthesis of mycolic acids, which are unique, long-chain fatty acids that are critical components of the mycobacterial cell wall. Disruption of this pathway compromises cell wall integrity, leading to bacterial death.

-

Disruption of Membrane Energetics: The accumulation of the acidic form of the drug inside the bacterium disrupts membrane potential and inhibits membrane transport functions.[9] This collapse in membrane energetics interferes with the cell's ability to generate energy and transport essential nutrients, contributing significantly to the drug's sterilizing effect.[9]

Diagram: Antitubercular Mechanism of Action

Caption: Activation and primary targets of pyrazine carboxamide derivatives in M. tuberculosis.

In Vitro Efficacy: A Comparative Analysis

Numerous studies have demonstrated the potent antitubercular activity of this compound derivatives. Several compounds have shown efficacy equal to or greater than the standard drugs, pyrazinamide and isoniazid.

| Compound ID | Derivative Structure/Substitution | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

| PZA (Standard) | - | 12.5 - 25 | [10][11] |

| INH (Standard) | - | ~0.2 | [4] |

| PM 14 | N'-{[4-dimethylamino) phenyl] methylidene} | 10-50 (Reported as more sensitive than PZA) | [4] |

| S7-13 | 5-methoxypyrazine-2-carboxamide derivative | 1.6 | [10][12] |

| S7-26 | 5-methoxypyrazine-2-carboxamide derivative | 6.25 | [10][12] |

| Compound 21 | 5-Chloro-N-(5-chloro-2-hydroxyphenyl) | 1.56 | [13] |

| Compound 30 | 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | [13] |

Experimental Protocol: Evaluating Antitubercular Activity using Resazurin Microtiter Assay (MABA)

This assay is a widely used, reliable colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

-

Preparation: Use sterile 96-well microtiter plates. Add 100 µL of Middlebrook 7H9 broth to each well.

-

Compound Dilution: Serially dilute the test compounds in the wells to achieve a range of final concentrations.

-

Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to a McFarland standard of 1.0) to each well. Include positive (bacteria, no drug) and negative (broth only) controls.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Indicator Addition: Add 30 µL of Resazurin solution to each well and re-incubate for 24-48 hours.

-

Reading: A color change from blue (Resazurin) to pink (Resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change (i.e., the well remains blue).[10]

Section 4: Broad-Spectrum Antimicrobial Potential

While antitubercular activity is the primary focus, the this compound scaffold exhibits a broader range of antimicrobial properties.

Antibacterial Activity Beyond Mycobacteria

Studies have shown that these derivatives possess activity against various Gram-positive and Gram-negative bacteria.[6] One study synthesizing novel piperazine derivatives of pyrazine-2-carboxylic acid found that the compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) showed the highest antimicrobial activity, with molecular docking studies suggesting inhibition of GlcN-6-P synthase as a potential mechanism.[14] Generally, potency appears to be higher against Gram-positive strains.[15]

Antifungal Properties

The antifungal potential of these derivatives has also been explored. Screening against pathogenic fungi such as Aspergillus niger and Candida albicans has shown moderate activity for some derivatives, indicating that the scaffold could be a starting point for the development of novel antifungal agents.[6]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This is a standard preliminary method to assess broad-spectrum antimicrobial activity.

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar for fungi.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) over the agar surface.

-

Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Include a solvent control and a standard antibiotic/antifungal control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 25°C for 48h for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.[15]

Section 5: Emerging Frontiers: Anticancer Activity

Rationale for Anticancer Investigation of Carboxamides

The carboxamide functional group is a key feature in numerous approved anticancer drugs.[16] Its ability to form strong hydrogen bonds allows it to interact with key biological targets like kinases and other enzymes involved in cell proliferation. The structural flexibility and favorable pharmacokinetic properties of the carboxamide linkage make it a highly valuable moiety in oncology drug design.[16]

Preliminary Findings and Mechanistic Hypotheses

While research into the specific anticancer activity of this compound derivatives is still nascent, related studies provide a strong rationale for their investigation.

-

Pyrazinamide Metal Complexes: Metal complexes of the parent drug, pyrazinamide, have been synthesized and evaluated against human cancer cell lines, including SNB-19 (glioblastoma) and HCT-15 (colon cancer). While the initial study found low toxicity, it established a precedent for evaluating this scaffold in an oncology context.[17]

-

Related Carboxamide Derivatives: Studies on other classes of carboxamides, such as N-substituted 1H-indole-2-carboxamides, have demonstrated significant antiproliferative activity against various cancer cell lines, including K-562 (leukemia) and HCT-116 (colon cancer), with IC₅₀ values in the sub-micromolar range.[16] These findings suggest that the pyrazine carboxamide core could similarly be directed toward oncogenic targets.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can then be determined.[16]

Section 6: Conclusion and Future Directions

This compound derivatives represent a highly promising and versatile class of bioactive compounds. Building upon the established success of pyrazinamide, these derivatives have demonstrated superior antitubercular activity, attributable to favorable modulations in their physicochemical properties. Furthermore, emerging evidence of their broad-spectrum antimicrobial and potential anticancer activities opens exciting new avenues for research.

Future work should focus on:

-

Lead Optimization: Systematically exploring substitutions on both the pyrazine and pendant rings to further enhance potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise mechanisms behind their antibacterial and anticancer effects.

-

In Vivo Efficacy and Toxicology: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The foundation of knowledge surrounding this scaffold is robust, and with targeted, mechanism-driven research, this compound derivatives hold significant potential to yield next-generation therapeutics for infectious diseases and oncology.

References

- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 4. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 6. jocpr.com [jocpr.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. theaspd.com [theaspd.com]

- 11. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. theaspd.com [theaspd.com]

- 13. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjpbcs.com [rjpbcs.com]

- 15. jyoungpharm.org [jyoungpharm.org]

- 16. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

5-Methylpyrazine-2-carboxamide: A Comprehensive Technical Guide for Pharmaceutical Development

Introduction

5-Methylpyrazine-2-carboxamide is a pivotal heterocyclic intermediate in the landscape of modern pharmaceutical synthesis. Its structural motif, a pyrazine ring substituted with a methyl and a carboxamide group, serves as a versatile scaffold for the development of a range of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering critical insights for researchers and professionals engaged in drug discovery and development. The strategic importance of this intermediate is underscored by its role in the synthesis of prominent drugs such as the anti-diabetic agent Glipizide and the lipid-lowering drug Acipimox.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry and pharmaceutical formulation.

| Property | Value | Source |

| Chemical Formula | C₆H₇N₃O | [3] |

| Molar Mass | 137.14 g/mol | [3] |

| Appearance | White or off-white solid/powder | [3] |

| Melting Point | 167-169 °C | [3] |

| Solubility | Moderately soluble in water | [3] |

| IUPAC Name | This compound | |

| CAS Number | 5521-57-3 |

Synthesis and Mechanistic Insights

The primary and most direct route to this compound involves the amidation of its corresponding carboxylic acid precursor, 5-methylpyrazine-2-carboxylic acid. This transformation is a cornerstone of its industrial production.

General Synthesis Pathway

The conversion of 5-methylpyrazine-2-carboxylic acid to this compound can be efficiently achieved through several synthetic methodologies. A common approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Caption: General synthesis pathway for this compound.

A frequently employed method for the synthesis of the precursor, 5-methylpyrazine-2-carboxylic acid, involves the oxidation of 2,5-dimethylpyrazine.[4] Alternative routes may start from methylglyoxal and o-phenylenediamine.[2]

Detailed Experimental Protocol: Amidation of 5-Methylpyrazine-2-carboxylic acid

This protocol outlines a representative lab-scale synthesis of this compound from its carboxylic acid precursor.

Materials:

-

5-Methylpyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Ammonium hydroxide (28-30%)

-

Ice

-

Methanol

Procedure:

-

Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 5-methylpyrazine-2-carboxylic acid (1 equivalent) in anhydrous toluene.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting residue is the crude 5-methylpyrazine-2-carbonyl chloride.

-

Amidation: Cool the crude acid chloride in an ice bath.

-

Slowly and carefully add concentrated ammonium hydroxide solution with vigorous stirring, maintaining the temperature below 10 °C.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Isolation and Purification: Collect the precipitated solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol-water mixture, to yield pure this compound.

Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (FT-IR, NMR, and MS).

Applications in Pharmaceutical Synthesis

This compound is a critical building block in the synthesis of several important pharmaceuticals. Its pyrazine core and reactive carboxamide group allow for further molecular elaboration to construct complex drug architectures.

Caption: Role of this compound as a key pharmaceutical intermediate.

Glipizide Synthesis

In the synthesis of Glipizide, a second-generation sulfonylurea used to treat type 2 diabetes, this compound is a key precursor.[2][5] The synthesis typically involves the coupling of an activated form of 5-methylpyrazine-2-carboxylic acid with a substituted phenethylamine derivative, followed by reaction with cyclohexyl isocyanate.[5]

Acipimox Synthesis

Acipimox, a nicotinic acid analog used as a lipid-lowering agent, is the 4-oxide derivative of 5-methylpyrazine-2-carboxylic acid.[6][7][8] While Acipimox is the N-oxide of the carboxylic acid, the carboxamide can serve as a closely related intermediate in synthetic pathways leading to Acipimox and its analogs.

Anti-tubercular Agents

Derivatives of 5-methylpyrazine-2-carbohydrazide have been synthesized and investigated for their potential as anti-tubercular agents, highlighting the versatility of the 5-methylpyrazine scaffold in medicinal chemistry.[9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

| Technique | Expected Data |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1550-1400 (C=C and C=N stretching of pyrazine ring) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~8.7 (s, 1H, pyrazine-H), ~8.5 (s, 1H, pyrazine-H), ~7.8 (br s, 1H, -NH₂), ~7.6 (br s, 1H, -NH₂), ~2.5 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=O), ~150-140 (pyrazine ring carbons), ~20 (-CH₃) |

| Mass Spectrometry (EI) | m/z 137 (M⁺), characteristic fragmentation pattern |

Note: The exact spectral values may vary slightly depending on the solvent and instrument used. The structural characterization of pyrazine carboxamide derivatives has been reported in various studies.[10][11][12][13]

Safety and Handling

Adherence to proper safety protocols is crucial when handling this compound.

Hazard Identification:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the material safety data sheet (MSDS) for comprehensive safety and handling information. Proper storage in a cool, dry, and well-ventilated area away from incompatible materials is recommended.[3]

Conclusion

This compound stands as a testament to the enabling power of heterocyclic chemistry in drug development. Its straightforward synthesis, well-defined properties, and proven utility as a key intermediate for high-value APIs make it an indispensable tool for medicinal chemists and process development scientists. A comprehensive understanding of its synthesis, characterization, and handling, as detailed in this guide, is paramount for its successful application in the creation of next-generation therapeutics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]

- 4. Preparation method of 5-methylpyrazine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2018078657A1 - Process for preparation of glipizide - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Acipimox | C6H6N2O3 | CID 5310993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacological profile of a new antilipolytic agent: 5-methyl-pyrazine-2-carboxylic acid 4-oxide (acipimox) (1) II - Antilipolytic and blood lipid lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rjpbcs.com [rjpbcs.com]

- 11. mdpi.com [mdpi.com]

- 12. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Semantic Scholar [semanticscholar.org]

Potential applications of 5-Methylpyrazine-2-carboxamide in medicinal chemistry

An In-depth Technical Guide on the Potential Applications of 5-Methylpyrazine-2-carboxamide in Medicinal Chemistry

Executive Summary

This compound is a heterocyclic compound emerging from the shadow of its well-known analog, Pyrazinamide (PZA), a cornerstone in tuberculosis therapy. While historically viewed as a synthetic intermediate, recent investigations into its derivatives have unveiled a versatile and potent scaffold for medicinal chemistry. This guide provides a comprehensive analysis of the this compound core, moving beyond its foundational chemistry to explore its significant potential in developing next-generation therapeutic agents. The primary focus lies in its robust antitubercular activity, where derivatives have demonstrated efficacy surpassing that of PZA. Furthermore, this document elucidates its burgeoning applications in antiviral and anticancer research, supported by structure-activity relationship (SAR) studies, quantitative biological data, and detailed experimental protocols. This technical guide is intended for researchers and drug development professionals seeking to leverage this promising scaffold for novel therapeutic discovery.

The this compound Scaffold: Foundational Chemistry and Rationale

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to form hydrogen bonds make it an attractive component in drug design.[1]

Physicochemical Properties

This compound is a solid, nearly planar molecule whose structural and chemical characteristics provide a solid foundation for derivatization.[2][3] Its properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-methyl-2-pyrazinecarboxamide | [3] |

| CAS Number | 5521-57-3 | [3] |

| Molecular Formula | C₆H₇N₃O | [3] |

| Molecular Weight | 137.14 g/mol | |

| Physical Form | Solid | [3] |

| InChI Key | OYBQCUZBVHFPBU-UHFFFAOYSA-N | [3] |

Structural Relationship to Pyrazinamide (PZA) and Rationale for Investigation

The primary rationale for investigating this compound stems from its structural similarity to PZA, a first-line antitubercular drug.[4] The key distinction is the presence of a methyl group at the C5 position of the pyrazine ring. This seemingly minor modification has been shown to significantly influence biological activity, with studies indicating that 5-methyl substitution can enhance antitubercular potency.[5] This observation provides a compelling reason to explore this scaffold as a potential improvement upon a clinically vital therapeutic agent.

Synthesis and Derivatization Strategies

The accessibility and chemical tractability of the this compound core make it an ideal starting point for library synthesis and SAR exploration.

Core Synthesis of this compound

The parent amide is typically synthesized from its corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid. This precursor is a valuable building block in its own right, used in the synthesis of pharmaceuticals like the antidiabetic drug Glipizide.[6] The conversion to the amide can be achieved through standard amidation procedures.

Representative Protocol: Amidation of 5-Methylpyrazine-2-carboxylic acid

-

Esterification: Dissolve 5-Methylpyrazine-2-carboxylic acid (1.0 eq) in methanol.[5]

-

Acid Catalysis: Add a few drops of concentrated sulfuric acid and reflux the mixture for 24 hours to form the methyl ester intermediate (Methyl 5-methyl-2-pyrazinecarboxylate).[5]

-

Ammonolysis: Add the purified methyl ester to a solution of methanol saturated with ammonia.

-

Reaction: Stir the mixture in a sealed vessel at room temperature for 48-72 hours, monitoring by TLC.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Key Derivatization Pathways for SAR Studies

The true potential of the scaffold is unlocked through derivatization, primarily at the amide nitrogen. Standard peptide coupling reagents are highly effective for this purpose.

Representative Protocol: N-Substituted Derivative Synthesis

-

Activation: To a stirred suspension of 5-methylpyrazine-2-carboxylic acid (1.0 mmol) in a suitable solvent like DMF, add a coupling reagent such as propylphosphonic anhydride (T3P) (1.3 mmol).[7]

-

Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 mmol), to the mixture.[7]

-

Amine Addition: Add the desired substituted amine (e.g., an N-heteroarylpiperazine hydrochloride, 1.1 mmol).[7]

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to several hours under an inert atmosphere, monitoring completion by TLC.[7]

-

Workup & Purification: Dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. The crude product is then purified using silica gel chromatography to yield the target N-substituted this compound derivative.[7]

Diagram: Synthetic Workflow for Derivative Generation

Caption: General workflow for synthesizing a library of N-substituted derivatives.

Primary Therapeutic Application: Antitubercular Agents

The most extensively studied application for this scaffold is in the development of novel treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb).[8]

The Pyrazinamide Legacy: Mechanism of Action

To appreciate the derivatives, one must understand the parent drug, PZA. PZA is a prodrug that requires a specific acidic environment (pH ~5.5) and a bacterial enzyme to become active.[9]

PZA Activation Pathway:

-

Entry: PZA passively diffuses into the Mtb bacillus.

-

Conversion: Inside the bacterium, the enzyme pyrazinamidase (PncA) hydrolyzes PZA into its active form, pyrazinoic acid (POA).[10]

-

Efflux & Protonation: POA is pumped out of the cell. In the acidic extracellular environment of a tuberculous lesion, POA is protonated to form HPOA.[10]

-

Re-entry & Disruption: HPOA readily diffuses back into the neutral-pH cytoplasm of the bacillus, where it deprotonates, releasing POA and a proton. This accumulation acidifies the cytoplasm and disrupts the bacterial membrane's energy potential, ultimately killing the bacterium.[9][10]

Caption: Activation pathway of the prodrug Pyrazinamide (PZA) in M. tuberculosis.

Structure-Activity Relationship (SAR) and Quantitative Data

Research has shown that derivatives of 5-methylpyrazine are potent antitubercular agents. Several studies have synthesized series of these compounds and evaluated their Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain. Notably, certain substitutions have yielded compounds with significantly greater activity than PZA.

| Compound Class | Representative Substitution | MIC (µg/mL) vs. Mtb H37Rv | Reference |

| Standards | Isoniazid | 0.05 - 0.1 | [8] |

| Pyrazinamide (PZA) | 12.5 | [8] | |

| Rifampicin | 0.1 - 0.2 | [8] | |

| 5-Methoxypyrazine-2-carboxamides | S7-13 | 1.6 | [8] |

| S7-26 | 6.25 | [8] | |

| 5-Methylpyrazine-2-carbohydrazides | PM 7 (p-Cl) | 0.8 | [5] |

| PM 13 (p-OH) | 0.4 | [5] | |

| PM 14 (p-N(CH₃)₂) | 0.2 | [5] | |

| N-Benzylpyrazine-2-carboxamides | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl) | 6.25 | [11] |

These results highlight that modification of the carboxamide group into a carbohydrazide, followed by condensation with substituted aromatic aldehydes, is a particularly fruitful strategy for enhancing potency.[5] The presence of electron-donating groups like hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) at the para position of the phenyl ring led to the most active compounds.[5]

Experimental Protocol: In Vitro Antitubercular Activity Assessment

The Resazurin Microtiter Assay (REMA) is a common, reliable, and cost-effective method for determining the MIC of compounds against Mtb.[8][12]

-

Plate Preparation: In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Compound Dilution: Add 100 µL of the test compound solution (dissolved in DMSO and diluted in broth) to the first well of a row. Perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a Mtb H37Rv inoculum from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to all wells containing the test compounds. Include a drug-free well as a growth control and a well with broth only as a sterility control.

-

Incubation: Seal the plate and incubate at 37°C for 7 days.

-

Resazurin Addition: After incubation, add 30 µL of a sterile 0.01% resazurin solution to each well.

-

Result Interpretation: Re-incubate the plate for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Expanding Horizons: Antiviral and Anticancer Potential

While antitubercular activity is the most established application, the this compound scaffold is also a promising platform for developing antiviral and anticancer agents.

Antiviral Applications

The pyrazine core is present in several compounds with known antiviral properties.[13] Research on related pyrazine-2-carboxamide derivatives has demonstrated activity against clinically relevant viruses.

-

Influenza A: A series of 5-amino-N-phenylpyrazine-2-carboxamides showed moderate antiviral activity against influenza A viruses, with MICs in the tens of µM range.[14][15]

-

SARS-CoV-2: Pyrazine conjugates, synthesized using click chemistry, have shown significant potency against SARS-CoV-2.[16] Certain pyrazine-triazole conjugates exhibited a better selectivity index than the reference drug Favipiravir, suggesting they could be promising candidates for further development.[16]

Anticancer Exploration

The carboxamide functional group is a cornerstone of many anticancer drugs, enhancing molecular flexibility and providing hydrogen bonding opportunities that improve target affinity.[17] While direct studies on this compound are limited, related structures show promise.

-

Mechanism of Action: Carboxamide derivatives are known to target key oncogenic pathways, including topoisomerases, protein kinases (like PI3Kα and EGFR), and cyclooxygenases (COX-2).[17][18]

-

Metal Complexes: Pyrazine-based copper(II) complexes have demonstrated anticancer activity by inducing oxidative stress and redox imbalance in cancer cells, with high selectivity over healthy cells.[19]

-

Cytotoxicity Data: Novel N-substituted indole-2-carboxamides have shown potent antiproliferative activity against various cancer cell lines, including leukemia (K-562), colon (HCT-116), and breast (MCF-7), with IC₅₀ values in the sub-micromolar range for the most active compounds.[17] Similarly, other pyrazinamide analogues have shown activity against cell lines like A549 (lung) and SK-MEL-28 (melanoma).[20]

| Compound Class | Target Cell Line / Virus | Activity (IC₅₀ / MIC) | Reference |

| Antiviral | |||

| 5-Amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | MIC = 62.5 µM | [14][15] |

| Pyrazine-triazole conjugates | SARS-CoV-2 | Potent, better SI than Favipiravir | [16] |

| Anticancer | |||

| N-substituted indole-2-carboxamides | K-562 (Leukemia) | IC₅₀ = 0.33 µM | [17] |

| Tetrahydroimidazo[1,2-b]pyridazines | MCF-7 (Breast) | IC₅₀ = 1-10 µM | [20] |

| Pyrazine-based Cu(II) complex | A549 (Lung), HeLa (Cervical) | Selective cytotoxicity | [19] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used for screening anticancer compounds.[17]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-